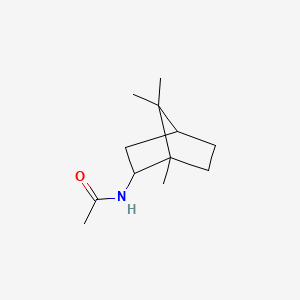![molecular formula C19H11F3N2OS B11974785 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11974785.png)
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a complex organic compound with the molecular formula C19H11F3N2OS. This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a trifluoromethyl-substituted phenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and hazardous reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .
Applications De Recherche Scientifique
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine include:
- 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
- Tetrazinyl-thienopyrimidine derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H11F3N2OS |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-7-4-8-14(9-13)25-17-16-15(12-5-2-1-3-6-12)10-26-18(16)24-11-23-17/h1-11H |
Clé InChI |
SVJOONGPOBHULE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)
![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)

![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)
![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11974749.png)
![8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline](/img/structure/B11974755.png)
![8-(3,5-dimethylpyrazol-1-yl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11974763.png)

![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11974775.png)
